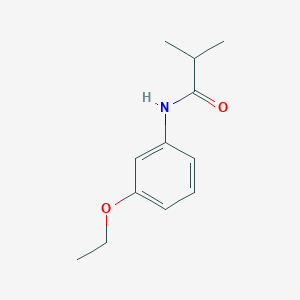![molecular formula C16H17BrN2O3S B3495570 2-(4-bromophenyl)-N-[4-(ethylsulfamoyl)phenyl]acetamide](/img/structure/B3495570.png)
2-(4-bromophenyl)-N-[4-(ethylsulfamoyl)phenyl]acetamide
Overview
Description
2-(4-bromophenyl)-N-[4-(ethylsulfamoyl)phenyl]acetamide is an organic compound with a complex structure that includes bromine, phenyl, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-[4-(ethylsulfamoyl)phenyl]acetamide typically involves multiple steps. One common method starts with the bromination of phenylacetic acid to form 4-bromophenylacetic acid. This intermediate is then reacted with ethylamine to introduce the ethylsulfamoyl group. The final step involves the acylation of the amine with acetic anhydride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-[4-(ethylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Hydrolysis: Formation of 4-bromophenylacetic acid and ethylsulfamoylphenylamine.
Scientific Research Applications
2-(4-bromophenyl)-N-[4-(ethylsulfamoyl)phenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Materials Science: Component in the development of new materials with specific properties.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-[4-(ethylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)ethanol
- 4-bromophenyl phenyl ether
- 2-(4-bromophenyl)quinoxaline
Uniqueness
2-(4-bromophenyl)-N-[4-(ethylsulfamoyl)phenyl]acetamide is unique due to its combination of bromophenyl and sulfonamide groups. This combination provides a distinct set of chemical and biological properties that are not found in similar compounds. The presence of the ethylsulfamoyl group enhances its solubility and potential interactions with biological targets.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[4-(ethylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3S/c1-2-18-23(21,22)15-9-7-14(8-10-15)19-16(20)11-12-3-5-13(17)6-4-12/h3-10,18H,2,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGGLLILBPMTSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1-azepanylcarbonyl)phenyl]methanesulfonamide](/img/structure/B3495487.png)
![N-2-pyridinyl-2-[(9H-xanthen-9-ylacetyl)amino]benzamide](/img/structure/B3495492.png)
![1-[2-(2,4,5-trichloro-N-methylsulfonylanilino)acetyl]piperidine-4-carboxamide](/img/structure/B3495507.png)
![phenyl(2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylidene)acetonitrile](/img/structure/B3495518.png)
![N-[4-(cyanomethyl)phenyl]-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3495544.png)
![N'-[(3E)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide](/img/structure/B3495546.png)

![5-{[5-(5-CHLORO-2-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B3495569.png)
![dimethyl 2-[(3,4-dihydroisoquinolin-2(1H)-ylcarbonothioyl)amino]terephthalate](/img/structure/B3495574.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N-(2-chlorophenyl)-N~2~-ethylglycinamide](/img/structure/B3495575.png)
![2-[4-(4-chlorobenzoyl)piperazin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline](/img/structure/B3495581.png)
![ETHYL 4-[(4-CHLOROPHENYL)METHANESULFONAMIDO]BENZOATE](/img/structure/B3495585.png)
![2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B3495589.png)
![8-({1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOL-5-YL}OXY)QUINOLINE](/img/structure/B3495593.png)
